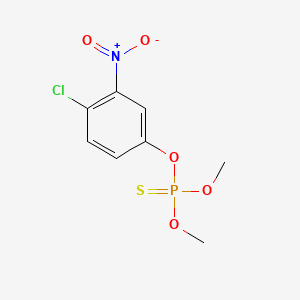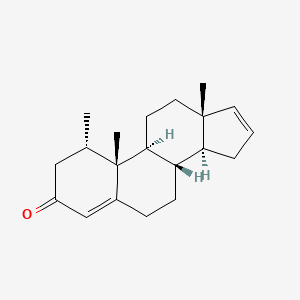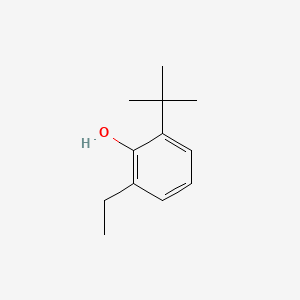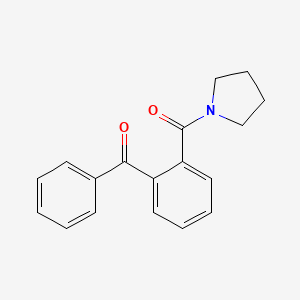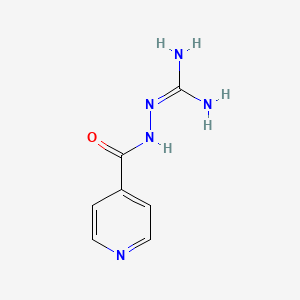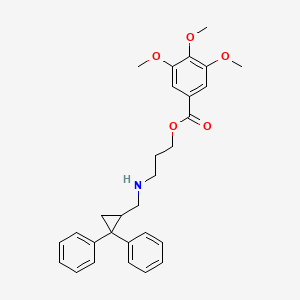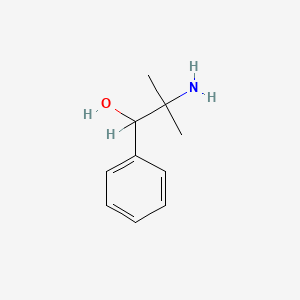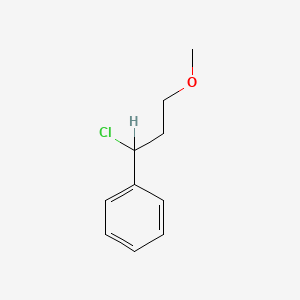
(1-Chloro-3-methoxypropyl)benzene
Übersicht
Beschreibung
“(1-Chloro-3-methoxypropyl)benzene” is an organic compound with the molecular formula C10H13ClO. It has a molecular weight of 184.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(1-Chloro-3-methoxypropyl)benzene” consists of a benzene ring with a chloro and methoxypropyl group attached . The exact positions of these groups on the benzene ring are not specified in the available resources.Physical And Chemical Properties Analysis
“(1-Chloro-3-methoxypropyl)benzene” has a molecular weight of 184.66 . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Properties
The compound has been utilized in the synthesis of nonsymmetric pillar[5]arenes, which encapsulate acetonitrile molecules. This synthesis involves catalytic cyclocondensation and has applications in molecular recognition and host-guest chemistry (Kou et al., 2010).
Solvent Extraction Systems
It serves as a novel solvent extractant for Pd(II), particularly in the selective recovery of palladium from spent automotive catalysts. This application is significant in recycling and environmental sustainability (Traeger et al., 2012).
Photocycloaddition Reactions
This compound is involved in photocycloaddition reactions, especially in stereo-isomeric adduct formation when irradiated with benzofuran. This process is crucial for understanding and developing new photoreactive materials (Sakamoto et al., 2000).
Catalysis in Chemical Synthesis
It plays a role in Buchner additions of carbenes to arenes, mediated by chloro(tetraphenylporphyrinato)iron. This is vital in synthetic organic chemistry for creating complex molecular structures (Mbuvi & Woo, 2009).
Crystallographic Studies
The compound is used in crystallography to understand molecular structures and interactions, as seen in the study of 2-Chloro-N-(4-methoxyphenyl)benzamide. Such studies are foundational in materials science and drug design (Saeed & Simpson, 2010).
Phototransformations in Organic Chemistry
It is significant in phototransformations, especially in the formation of various photoproducts under different conditions. This is crucial for developing light-sensitive materials and understanding light-induced chemical reactions (Kamboj et al., 2009).
Direct Hydroxylation of Benzene
This compound is used in catalyst systems for the hydroxylation of benzene to phenol, an important industrial chemical process. The study highlights its role in enhancing reaction efficiency (Farahmand et al., 2020).
Anti-Inflammatory Research
Its derivatives have been synthesized with potential anti-inflammatory properties, highlighting its medicinal chemistry applications (Moloney, 2000).
Synthesis and Characterization in Organic Chemistry
It is integral in synthesizing various organic compounds, like 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene, which are intermediates in the synthesis of more complex molecules (Wiedenfeld et al., 2004).
Antimicrobial Agent Development
It is a component in synthesizing novel antimicrobial agents, demonstrating its potential in developing new drugs (Liaras et al., 2011).
Safety And Hazards
While specific safety and hazard information for “(1-Chloro-3-methoxypropyl)benzene” is not available, it’s important to note that benzene, a component of this compound, is known to be a human carcinogen leading to leukemia . Therefore, it’s crucial to handle “(1-Chloro-3-methoxypropyl)benzene” with care, following all safety guidelines.
Eigenschaften
IUPAC Name |
(1-chloro-3-methoxypropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQCYBKAPHBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343802 | |
| Record name | (1-Chloro-3-methoxypropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-3-methoxypropyl)benzene | |
CAS RN |
55955-55-0 | |
| Record name | (1-Chloro-3-methoxypropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






